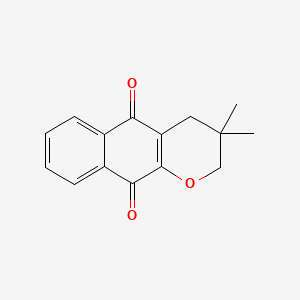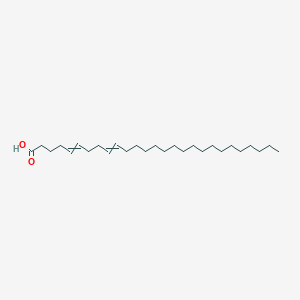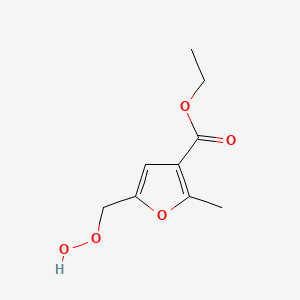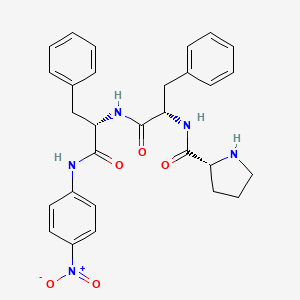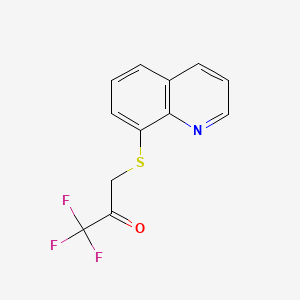
2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- is a complex organic compound that combines the properties of trifluoromethyl ketones and quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- typically involves the reaction of 1,1,1-trifluoro-2-propanone with 8-quinolinylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong nucleophiles like thiolates or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can mimic the transition state of enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- is primarily attributed to its ability to interact with biological targets through its trifluoromethyl and quinoline moieties. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes by mimicking the transition state, while the quinoline ring can intercalate with DNA or interact with protein targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-propanone: Shares the trifluoromethyl ketone structure but lacks the quinoline moiety.
8-Quinolinylthiol: Contains the quinoline ring and sulfur atom but lacks the trifluoromethyl ketone group.
Uniqueness: 2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- is unique due to the combination of the trifluoromethyl ketone and quinoline moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
127183-43-1 |
|---|---|
Molekularformel |
C12H8F3NOS |
Molekulargewicht |
271.26 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-quinolin-8-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)10(17)7-18-9-5-1-3-8-4-2-6-16-11(8)9/h1-6H,7H2 |
InChI-Schlüssel |
NVOOGTVYYYACOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)SCC(=O)C(F)(F)F)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)


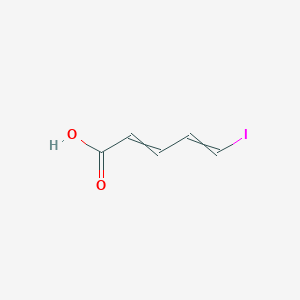



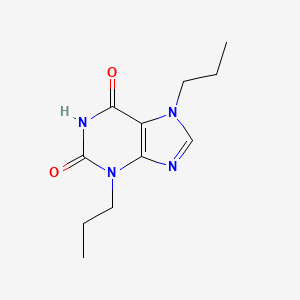
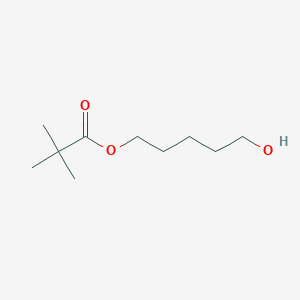
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
